![molecular formula C26H16N2O4 B10893243 7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10893243.png)

7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

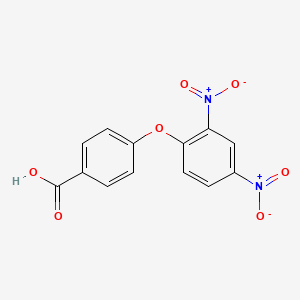

7-(4-nitrophényl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one est un composé hétérocyclique complexe appartenant à la classe des chromenoquinolinones. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La structure de ce composé comprend un système cyclique chromene et quinoline fusionné, ce qui contribue à ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 7-(4-nitrophényl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one peut être réalisée par diverses méthodes. Une approche courante implique la méthode de Friedländer, qui est une synthèse aérobie sans métal de transition. Cette méthode implique le couplage de 4-hydroxycoumarines et d'alcools 2-aminobenzyliques en présence d'acide acétique comme solvant et d'oxygène comme oxydant . Une autre méthode utilise une annulation en tandem tricomposante en une seule étape de 4-hydroxycoumarine avec des aldéhydes et des amines aromatiques en utilisant l'oxyde de graphène comme catalyseur efficace .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse évolutives et efficaces telles que l'utilisation de la synthèse en une seule étape catalysée par l'iode moléculaire sous irradiation micro-ondes. Cette méthode offre une synthèse régiosélective de dérivés de chromenoquinolinone avec d'excellents rendements .

Analyse Des Réactions Chimiques

Types de réactions

7-(4-nitrophényl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de quinolinone.

Réduction : Les réactions de réduction peuvent convertir les groupes nitro en groupes amino.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des catalyseurs comme l'iode moléculaire .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de chromenoquinolinone, qui peuvent présenter différentes activités biologiques.

Applications de la recherche scientifique

7-(4-nitrophényl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme capteur fluorescent et dans la synthèse de molécules bioactives.

Biologie : Investigated pour son potentiel en tant qu'agent anticancéreux, anti-inflammatoire et bactériostatique.

Industrie : Utilisé dans le développement de matériaux optoélectroniques et d'autres applications industrielles.

Mécanisme d'action

Le mécanisme d'action de 7-(4-nitrophényl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one implique son interaction avec diverses cibles moléculaires et voies. Le composé peut agir comme un modulateur des récepteurs des glucocorticoïdes et des œstrogènes, influençant l'expression génique et les réponses cellulaires . De plus, son activité anticancéreuse peut impliquer l'inhibition d'enzymes spécifiques et de voies de signalisation impliquées dans la prolifération cellulaire et l'apoptose .

Applications De Recherche Scientifique

7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound can act as a modulator of glucocorticoid and estrogen receptors, influencing gene expression and cellular responses . Additionally, its anti-cancer activity may involve the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

Chromeno[4,3-b]quinolin-6-ones : Ces composés partagent une structure cyclique fusionnée similaire et présentent des activités biologiques comparables.

Chromeno[3,4-b]quinolin-6-ol : Un autre composé apparenté avec des voies de synthèse et des applications similaires.

Unicité

7-(4-nitrophényl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one est unique en raison de la présence du groupe 4-nitrophényl, qui peut améliorer son activité biologique et sa spécificité. Cette caractéristique structurelle le distingue des autres dérivés de chromenoquinolinone et contribue à son potentiel en tant que composé polyvalent dans la recherche scientifique et les applications industrielles.

Propriétés

Formule moléculaire |

C26H16N2O4 |

|---|---|

Poids moléculaire |

420.4 g/mol |

Nom IUPAC |

13-(4-nitrophenyl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one |

InChI |

InChI=1S/C26H16N2O4/c29-26-24-22(16-9-12-17(13-10-16)28(30)31)23-18-6-2-1-5-15(18)11-14-20(23)27-25(24)19-7-3-4-8-21(19)32-26/h1-14,22,27H |

Clé InChI |

ZPMWXEGOXHNGNP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)C5=CC=CC=C5OC4=O)C6=CC=C(C=C6)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-sulfamoylbenzyl)furan-2-carboxamide](/img/structure/B10893161.png)

![2-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10893164.png)

![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]azepane](/img/structure/B10893181.png)

![3-[(E)-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B10893183.png)

![N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10893188.png)

![1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]urea](/img/structure/B10893204.png)

![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B10893206.png)

![1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10893215.png)

![Pyridine-3,5-diylbis[(2-methylpiperidin-1-yl)methanone]](/img/structure/B10893222.png)

![4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10893223.png)

![(2Z)-5-methyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10893232.png)

![6-Amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10893236.png)